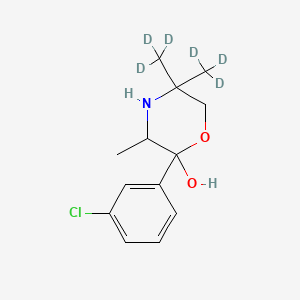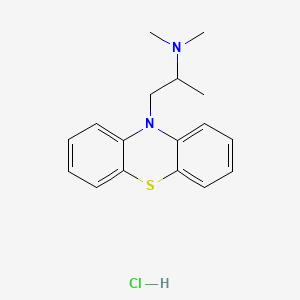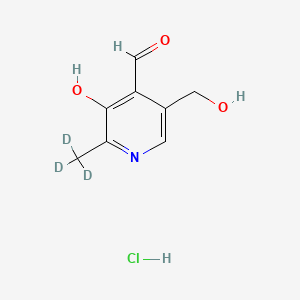
Bupropion morpholinol D6
概要
説明
科学的研究の応用
Pharmacokinetic Studies
Bupropion morpholinol D6: is used as an internal standard in pharmacokinetic studies to measure bupropion and its metabolites in biological samples. This helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Metabolic Pathway Analysis
Researchers utilize Bupropion morpholinol D6 to study the metabolic pathways of bupropion. It allows for the safe in vivo tracing of metabolic reactions, providing insights into how bupropion is processed by the body .
Pharmacogenetics
The compound aids in pharmacogenetic research, where scientists investigate the effects of genetic factors on an individual’s response to bupropion. This can lead to personalized medicine approaches for treatments like depression or smoking cessation .
Obesity and Weight Management
Bupropion morpholinol D6: is used in clinical trials studying the effects of bupropion on weight loss, either alone or combined with other drugs like naltrexone. This research is crucial for developing treatments for obesity and related metabolic disorders .
Neurochemical Research
In neurochemical research, Bupropion morpholinol D6 serves as a tool to explore the neurochemical mechanisms of bupropion, such as its impact on dopamine and norepinephrine reuptake inhibition, which is relevant for conditions like depression and attention deficit hyperactivity disorder (ADHD) .
Diagnostic Applications
Bupropion morpholinol D6: is also used in diagnostic applications, including imaging and newborn screening. Its stable isotope labeling allows for precise diagnostic measurements, which are essential for early detection and treatment of various conditions .
作用機序
Target of Action
Bupropion Morpholinol D6 primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It also acts as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) .
Mode of Action
Bupropion inhibits the reuptake of dopamine , norepinephrine , and serotonin in the central nervous system . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, enhancing their downstream effects . Bupropion is also a non-competitive antagonist at neuronal nicotinic acetylcholine receptors .
Biochemical Pathways
Bupropion is extensively metabolized by the liver, with less than 1% eliminated unchanged in urine . The major primary metabolic pathway is t-butyl hydroxylation to hydroxybupropion . Bupropion is hydroxylated to its primary active metabolite hydroxybupropion by cytochrome P450 enzyme CYP2B6 . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .
Pharmacokinetics
Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first-pass metabolism rendering its systemic bioavailability limited . The mean elimination half-life of bupropion after chronic dosing is 21 hours, and steady-state plasma concentrations of bupropion are reached within 8 days . Bupropion exhibits a clear dose-dependent CYP2D6 inhibitory effect during treatment of patients with depression .
Result of Action
Bupropion exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . This results in increased extracellular norepinephrine and dopamine concentrations .
Action Environment
Environmental factors such as concomitant medications that lower the seizure threshold, metabolic disorders, illicit drug use, abuse or misuse of prescription drugs such as CNS stimulants, diabetes mellitus treated with oral hypoglycemics or insulin, treatment with anorectic drugs, and excessive use of alcohol, benzodiazepines, sedative/hypnotics, or opiates can influence the action, efficacy, and stability of Bupropion .
Safety and Hazards
特性
IUPAC Name |
2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216893-18-3 | |
| Record name | 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)




